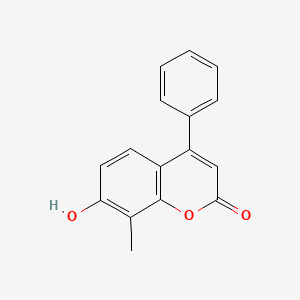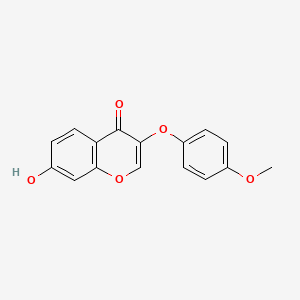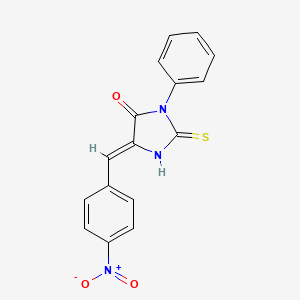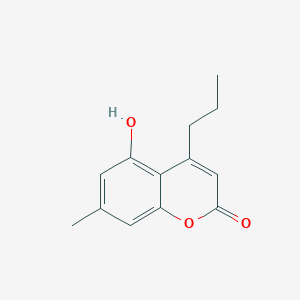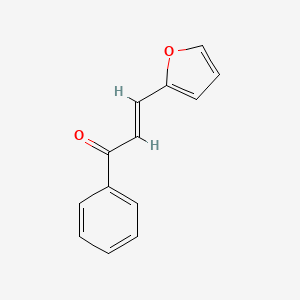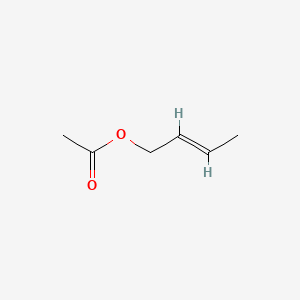
D-Styrylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The substrate specificity of a Taxus-derived phenylalanine aminomutase (PAM) was investigated, and the enzyme was found to catalyze the conversion of variously substituted vinyl- and aryl-S-α-alanines to corresponding β-amino acids .
Chemical Reactions Analysis
While specific chemical reactions involving D-Styrylalanine are not well-documented, it is known that phenylalanine aminomutase can catalyze the conversion of variously substituted vinyl- and aryl-S-α-alanines to corresponding β-amino acids .
科学的研究の応用
Biocatalysis in Organic Synthesis
D-Styrylalanine has been utilized in biocatalytic processes, particularly in the kinetic resolution of racemic mixtures. The F137V-PcPAL variant of phenylalanine ammonia-lyase has shown improved catalytic efficiency in converting racemic styrylalanine analogues to D-styrylalanines, which are valuable chiral building blocks for organic synthesis .
Medical Research: Therapeutic Potential
In medical research, amino acids like D-Styrylalanine are explored for their therapeutic potential. For instance, certain mixtures of D-amino acids have been effective in preventing biofilm formation, which is crucial for combating antibiotic-resistant bacterial infections .
Chemical Synthesis and Analysis
D-Styrylalanine serves as an important compound in chemical synthesis. Its properties and reactivity make it a subject of interest for developing new synthetic methodologies and analytical techniques.
Material Science: Luminescence Applications
The compound has implications in material science, particularly in the development of organic long-persistent luminescence (OLPL) materials. These materials are valuable for anti-counterfeiting and information encryption due to their adjustable luminescence properties .
Safety and Hazards
When handling D-Styrylalanine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or inhalation, immediate medical attention is advised .
作用機序
Target of Action
D-Styrylalanine, also known as 3-Styryl-D-alanine, primarily targets the enzyme phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) . This enzyme is involved in the deamination of the natural substrate, L-Phe .
Mode of Action
The interaction of D-Styrylalanine with PcPAL involves reshaping the aromatic binding pocket of the active site of PcPAL by point mutations . The compound inhibits the ammonia elimination of L-styrylalanine (L-1a) with both non-mutated PcPAL (wt-PcPAL) and F137V-PcPAL . The D-enantiomers of styrylalanines have been found to be reversible inhibitors .
Biochemical Pathways
The biochemical pathway involving D-Styrylalanine is related to the ammonia elimination reaction of several racemic styrylalanine derivatives . The enhanced catalytic efficiency of F137V-PcPAL towards racemic styrylalanines could be rationalized by molecular modeling, indicating more relaxed enzyme-substrate complexes and the promotion of conformations with higher catalytic activities .
Pharmacokinetics
It’s important to note that the pharmacokinetics of classic drugs and drug delivery systems (ddss) like d-styrylalanine can significantly differ .
Result of Action
The result of D-Styrylalanine’s action is the transformation of L-styrylalanine with comparable activity to that of the wt-PcPAL with L-Phe . Furthermore, F137V-PcPAL showed superior catalytic efficiency in the ammonia elimination reaction of several racemic styrylalanine derivatives .
Action Environment
The action, efficacy, and stability of D-Styrylalanine can be influenced by various environmental factors. It’s important to note that the production and release of extracellular D-amino acids like D-Styrylalanine can be influenced by the variable compositions of L-amino acids in different environments .
特性
IUPAC Name |
(E,2R)-2-amino-5-phenylpent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSKGBMVBECNS-LJJSCBMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-5-phenylpent-4-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)


